molecular formula C9H15NO2 B132050 2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI) CAS No. 154475-75-9

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)

Cat. No. B132050
M. Wt: 169.22 g/mol
InChI Key: VSHLPFDCSIMKJZ-ZJELKQJVSA-N
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Description

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI) is a compound that belongs to the class of 2-oxazolidinones . Oxazolidinones are a class of antibiotics used to treat serious infections, often after other antibiotics have been ineffective . They work by preventing bacteria from producing proteins they need to grow and multiply .


Synthesis Analysis

The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first . This is followed by carboxylative cyclization of -propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .


Molecular Structure Analysis

In organic chemistry, 1-propenyl (or simply propenyl) has the formula CH=CHCH3 and 2-propenyl (isopropenyl) has the formula CH2=C-CH3 . These groups are found in many compounds . Propenyl compounds are isomeric with allyl compounds, which have the formula CH2-CH=CH2 .


Chemical Reactions Analysis

The stability of the carbocation of propene is due to a conjugated π electron system . A “double bond” doesn’t really exist. Instead, it is a group of 3 adjacent, overlapping, non-hybridized p orbitals we call a conjugated π electron system .

Safety And Hazards

Oxazolidinones, including Linezolid and Tedizolid, should be used during pregnancy only if the benefits exceed the risk . Some potential side effects include nausea, diarrhea, headache, anemia, low white blood cell and platelet counts, numbness and tingling in the hands and feet (peripheral neuropathy), and visual disturbances .

Future Directions

The future directions of research into 2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI) and similar compounds could involve further exploration of their synthesis, particularly through carbon dioxide (CO2) fixation reactions under solvent-free conditions . Additionally, their mechanism of action and potential applications in treating serious infections could be areas of focus .

properties

IUPAC Name

(5S)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-5-8-6-10(7(2)3)9(11)12-8/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHLPFDCSIMKJZ-ZJELKQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CN(C(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1CN(C(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)

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